molecular formula C7H3Cl3FNO B13700196 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride

Cat. No.: B13700196
M. Wt: 242.5 g/mol
InChI Key: NPLISPOULZRKEC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl3FNO. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, which allows for precise control of reaction conditions and efficient handling of reactive intermediates. This method involves the use of a silicon carbide flow reactor, which ensures safe processing of corrosive reagents and high selectivity in the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the molecule. These effects influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H3Cl3FNO

Molecular Weight

242.5 g/mol

IUPAC Name

2,6-dichloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3Cl3FNO/c8-4-1-3(11)2-5(9)6(4)7(10)12-13/h1-2,13H

InChI Key

NPLISPOULZRKEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)F

Origin of Product

United States

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